Regulatory Domain (C1) Binding at a Defined Molecular Locus vs. Catalytic Domain Inhibitors
NPC-15437 dihydrochloride binds to the C1 regulatory domain of PKC at residues 12–42, a region encoding the pseudosubstrate binding domain and part of the first cysteine-rich repeat sequence, and acts as a competitive inhibitor of phorbol ester-induced PKC activation (Ki = 5 ± 3 μM) and phosphatidylserine-induced activation (Ki = 12 ± 4 μM), with mixed-type inhibition with respect to calcium [1]. By contrast, Gö 6976 (IC50 = 2.3–7.9 nM for PKCα/βI), bisindolylmaleimide I (IC50 = 8–21 nM for classical PKCs), and staurosporine (IC50 = 2.7–6 nM) all target the ATP-binding site within the catalytic domain, which is highly conserved across the kinome and underlies their broader off-target profiles [2]. Chelerythrine (IC50 = 660 nM) also acts on the catalytic domain, functioning as a competitive inhibitor with respect to the phosphate acceptor [3]. Calphostin C, the only other commonly used regulatory-domain inhibitor, binds the C1 domain with an IC50 of 50 nM but its inhibitory activity is strictly light-dependent; under illumination it can paradoxically activate PKC at high concentrations via singlet oxygen generation, introducing experimental variability not present with the light-independent NPC-15437 [4].
| Evidence Dimension | Binding domain and molecular mechanism of PKC inhibition |
|---|---|
| Target Compound Data | Binds C1 regulatory domain at residues 12–42; competitive with phorbol ester (Ki = 5 ± 3 μM) and PS (Ki = 12 ± 4 μM); mixed inhibition with respect to Ca2+ |
| Comparator Or Baseline | Gö 6976: catalytic domain (ATP-binding site), IC50 = 2.3–7.9 nM; Bisindolylmaleimide I: catalytic domain, IC50 = 8–21 nM; Staurosporine: catalytic domain, IC50 = 2.7–6 nM; Chelerythrine: catalytic domain, IC50 = 660 nM; Calphostin C: C1 regulatory domain, IC50 = 50 nM but light-dependent |
| Quantified Difference | NPC-15437 is the only light-independent, reversible C1-domain-targeting PKC inhibitor with a precisely mapped binding locus (residues 12–42) and full competitive kinetic characterization |
| Conditions | Cell-free PKC enzymatic assays; [3H]PDBu competitive binding assays; COS7 cell expression of mutant PKC constructs |
Why This Matters
Researchers requiring a PKC inhibitor that selectively interferes with regulatory domain-mediated activation (rather than catalytic activity per se) — for instance, when dissecting phorbol ester-dependent vs. phosphorylation-dependent PKC functions — require NPC-15437 specifically, as catalytic-domain inhibitors cannot serve this mechanistic purpose and calphostin C introduces light-dependent variability.
- [1] Sullivan JP, Connor JR, Shearer BG, Burch RM. 2,6-Diamino-N-([1-(1-oxotridecyl)-2-piperidinyl] methyl)hexanamide (NPC 15437): a novel inhibitor of protein kinase C interacting at the regulatory domain. Mol Pharmacol. 1992;41(1):38-44. PMID: 1732721; and Sullivan JP, Connor JR, Tiffany C, Shearer BG, Burch RM. NPC 15437 interacts with the C1 domain of protein kinase C. FEBS Lett. 1991;285(1):120-3. PMID: 2065775. View Source
- [2] Martiny-Baron G, Kazanietz MG, Mischak H, et al. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976. J Biol Chem. 1993;268(13):9194-7. PMID: 8486618; Toullec D, Pianetti P, Coste H, et al. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. J Biol Chem. 1991;266(24):15771-81. PMID: 1874734; Tamaoki T, Nomoto H, Takahashi I, Kato Y, Morimoto M, Tomita F. Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase. Biochem Biophys Res Commun. 1986;135(2):397-402. PMID: 3457562. View Source
- [3] Herbert JM, Augereau JM, Gleye J, Maffrand JP. Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochem Biophys Res Commun. 1990;172(3):993-9. PMID: 2244927. View Source
- [4] Bruns RF, Miller FD, Merriman RL, Howbert JJ, Heath WF, Kobayashi E, Takahashi I, Tamaoki T, Nakano H. Inhibition of protein kinase C by calphostin C is light-dependent. Biochem Biophys Res Commun. 1991;176(1):288-93. doi:10.1016/0006-291X(91)90922-T; and Protein kinase C (PKC) inhibitor Calphostin C activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen. Sciencedirect.com. 2024. View Source
